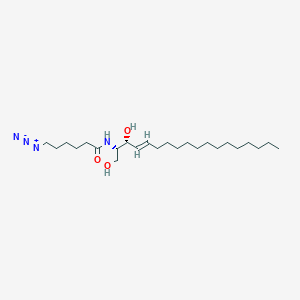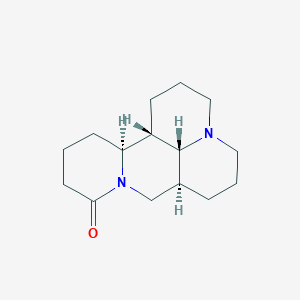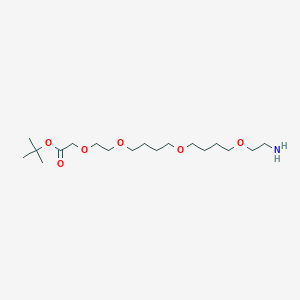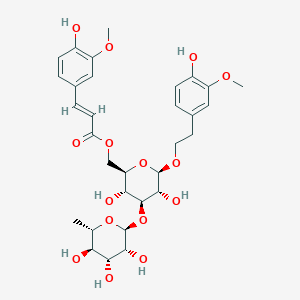![molecular formula C36H30O17 B11936986 3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one](/img/structure/B11936986.png)
3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-5-one is a complex organic compound that exhibits a variety of interesting chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trihydroxybenzoic acid typically involves the hydrolysis of tannins, which are naturally occurring polyphenolic compounds found in plants. The hydrolysis process can be carried out under acidic or basic conditions, often using heat to accelerate the reaction . For the more complex 3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo7annulen-5-one, the synthesis may involve multiple steps, including the formation of intermediate compounds and subsequent coupling reactions.
Industrial Production Methods
Industrial production of these compounds often involves the extraction of natural sources, followed by purification processes such as crystallization and chromatography. The use of biotechnological methods, such as microbial fermentation, is also being explored to produce these compounds more sustainably .
Analyse Chemischer Reaktionen
Types of Reactions
3,4,5-Trihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce quinones, while substitution reactions can yield various esterified or etherified derivatives .
Wissenschaftliche Forschungsanwendungen
3,4,5-Trihydroxybenzoic acid and its derivatives have a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,4,5-trihydroxybenzoic acid involves its ability to scavenge free radicals and inhibit oxidative processes. It targets various molecular pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the modulation of reactive oxygen species (ROS) levels . These actions contribute to its anti-inflammatory and antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallic Acid: Another trihydroxybenzoic acid with similar antioxidant properties.
Propyl Gallate: An ester derivative of gallic acid used as an antioxidant in food and cosmetics.
Ethyl Gallate: Another ester derivative with similar applications.
Uniqueness
3,4,5-Trihydroxybenzoic acid stands out due to its multiple hydroxyl groups, which enhance its reactivity and versatility in various chemical reactions. Its complex structure allows for a wide range of derivatives with diverse applications in research and industry .
Eigenschaften
Molekularformel |
C36H30O17 |
|---|---|
Molekulargewicht |
734.6 g/mol |
IUPAC-Name |
3,4,5-trihydroxybenzoic acid;3,4,6-trihydroxy-1,8-bis[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-5-one |
InChI |
InChI=1S/C29H24O12.C7H6O5/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29;8-4-1-3(7(11)12)2-5(9)6(4)10/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38);1-2,8-10H,(H,11,12)/t21-,22-,28-,29-;/m1./s1 |
InChI-Schlüssel |
BMLUIZDSVHEERW-PUZCSEEOSA-N |
Isomerische SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O |
Kanonische SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O.C1=C(C=C(C(=C1O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)
![7,8,9,10-Tetrahydrobenzo[def]chrysene-9,10-diol](/img/structure/B11936911.png)




![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)

![2-Chloro-N-(2,5-difluorophenyl)-5-(((1-isopropyl-4-((5-methyl-1H-pyrazol-3-yl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)methyl)benzamide](/img/structure/B11936968.png)
![2-[[5-(1H-imidazol-5-ylmethylamino)-2-(2-methylphenyl)benzoyl]amino]-4-methylpentanoic acid](/img/structure/B11936969.png)
![(11S)-5-fluoro-10-methylspiro[1,10-diazatricyclo[9.2.1.03,8]tetradeca-3(8),4,6-triene-12,1'-cyclopropane]-9-one](/img/structure/B11936979.png)
![[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)


